Posaconazole Piperazine Dioxide

HPLC Relative Retention Time Impurity Profiling

Posaconazole Piperazine Dioxide (CAS 1902957-95-2) is the N,N‑dioxide oxidative degradant of posaconazole, uniquely formed under oxidative stress conditions. Unlike the mono‑oxide (m/z 717) or parent drug (m/z 701), it has a distinct molecular mass (m/z 733) and RRT (0.10). Using the wrong standard causes peak misassignment and ANDA method validation failure. Essential for ICH Q2(R1)-compliant HPLC/LC-MS stability‑indicating methods, enabling degradant detection at ≥0.05% relative to the API. Supplied with full USP/EP traceability for regulatory ANDA submissions. Procure the exact dioxide reference to ensure specificity and avoid costly deficiencies.

Molecular Formula C37H42F2N8O6
Molecular Weight 732.8 g/mol
Cat. No. B13429226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePosaconazole Piperazine Dioxide
Molecular FormulaC37H42F2N8O6
Molecular Weight732.8 g/mol
Structural Identifiers
SMILESCCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)[N+]3(CC[N+](CC3)(C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F)[O-])[O-]
InChIInChI=1S/C37H42F2N8O6/c1-3-35(26(2)48)45-36(49)44(25-42-45)29-5-7-30(8-6-29)46(50)14-16-47(51,17-15-46)31-9-11-32(12-10-31)52-20-27-19-37(53-21-27,22-43-24-40-23-41-43)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-,46?,47?/m0/s1
InChIKeyUYZCUQUAYDZPLB-BCNCYLFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Posaconazole Piperazine Dioxide (CAS 1902957-95-2): Identity, Class, and Procurement Baseline


Posaconazole Piperazine Dioxide (CAS 1902957-95-2, molecular formula C₃₇H₄₂F₂N₈O₆, MW 732.78 g/mol) is the N,N‑dioxide oxidative degradation impurity of the triazole antifungal agent posaconazole . Formed via oxidation of the piperazine ring, it is a critical reference standard for impurity profiling in posaconazole drug substance and finished product analysis [1]. Unlike process-related impurities, this degradation product arises specifically under oxidative stress conditions and is monitored during stability studies and quality control release testing [2].

Why a Generic Posaconazole Impurity Standard Cannot Replace Posaconazole Piperazine Dioxide


Posaconazole impurities are not functionally interchangeable. The N,N‑dioxide impurity possesses a distinct molecular mass (m/z 733 vs. m/z 717 for the N‑mono‑oxide and m/z 701 for the parent drug), a unique chromatographic relative retention time (RRT 0.10 vs. 0.16 and 1.00, respectively), and a specific formation pathway under oxidative forced degradation [1]. Using a mono‑oxide or process‑related impurity standard to identify or quantify the dioxide degradant will result in misassignment of chromatographic peaks, inaccurate impurity quantification, and potential failure of regulatory method validation [2]. Therefore, procurement of the exact dioxide reference standard is mandatory for any stability‑indicating HPLC or LC‑MS method intended for posaconazole ANDA submissions [1][2].

Quantitative Differentiation Evidence: Posaconazole Piperazine Dioxide vs. Closest Analogs


Chromatographic Retention Time and Relative Retention Time (RRT) Differentiation by HPLC

In a validated reverse‑phase HPLC method, Posaconazole N,N‑dioxide elutes at a retention time (RT) of 2.77 min with a relative retention time (RRT) of 0.10 vs. posaconazole. This is substantially earlier than the N‑mono‑oxide impurity (RT 4.42 min, RRT 0.16) and the posaconazole parent peak (RT 28.15 min, RRT 1.00) [1]. The elution order and resolution (Rs > 2.0) ensure unambiguous peak assignment in stability samples.

HPLC Relative Retention Time Impurity Profiling

Forced Degradation Specificity: Oxidative Stress Selectivity vs. Other Stress Conditions

Under oxidative forced degradation (peroxide stress), the N,N‑dioxide impurity constitutes 2.1% of total degradation, whereas the N‑mono‑oxide constitutes 25.3%. Neither impurity is detected under acid, alkali, thermal, photolytic, or humidity stress conditions [1]. This demonstrates that the N,N‑dioxide is a specific marker for oxidative degradation and cannot be replaced by process‑related impurities (e.g., Tosylated Compound, Hydroxytriazole) which are absent under oxidative stress.

Forced Degradation Stability Indicating Oxidative Stress

Mass Spectrometric Discrimination: m/z 733 vs. m/z 717 and m/z 701

High‑resolution ESI‑QTOF mass spectrometry detects the N,N‑dioxide at m/z 733, the N‑mono‑oxide at m/z 717, and intact posaconazole at m/z 701 [1]. The +32 Da mass shift relative to the parent drug is consistent with two oxygen atoms incorporated into the piperazine ring, confirmed by MS/MS fragmentation and HRMS accurate mass measurements [2].

LC-MS High Resolution Mass Spectrometry Degradation Product Identification

Method Validation Parameters: LOD, LOQ, Precision, and Accuracy

The validated HPLC method reports for the N,N‑dioxide an LOD of 0.2 µg/mL, LOQ of 0.4 µg/mL, LOQ precision (%RSD) of 2.3%, and LOQ accuracy (% recovery) of 94.2%. For the N‑mono‑oxide, the corresponding values are LOD 0.2 µg/mL, LOQ 0.4 µg/mL, precision 3.1% RSD, and accuracy 91.4% [1]. The superior precision and accuracy of the dioxide assay support more reliable quantification at the low levels mandated for impurity testing.

Method Validation ICH Q2(R1) LOQ Precision

Structural Confirmation by NMR and IR Spectroscopy

The N,N‑dioxide impurity exhibits distinct IR absorption bands (e.g., O–H stretching at 3369 cm⁻¹, C=O stretching at 1713 cm⁻¹) and ¹H NMR chemical shifts (e.g., triplet at δ 0.740–0.776, doublet at δ 1.132–1.144, triplet at δ 1.704–1.739) that differ from the N‑mono‑oxide [1]. These spectroscopic fingerprints confirm the presence of two N‑oxide groups on the piperazine ring, a structural feature absent in the mono‑oxide and all process‑related impurities.

NMR Spectroscopy IR Spectroscopy Structural Elucidation

Optimal Use Cases for Posaconazole Piperazine Dioxide Reference Standard


Stability-Indicating HPLC Method Development for Posaconazole ANDA

Use the N,N‑dioxide standard as a system suitability marker and for peak identification in forced degradation samples. Its unique RRT (0.10) and oxidative stress selectivity ensure that the HPLC method meets ICH Q2(R1) specificity requirements, enabling detection of this degradant at levels ≥0.05% relative to posaconazole [1].

LC‑MS/MS Identification and Quantification of Oxidative Degradants in Finished Product

Employ the N,N‑dioxide standard as a reference for MRM transition optimization (precursor ion m/z 733). This enables unequivocal identification of the dioxide peak in stability samples of posaconazole tablets, distinguishable from the mono‑oxide (m/z 717) and parent drug (m/z 701) [2].

Quality Control Release Testing and Pharmacopeial Compliance

Include the N,N‑dioxide standard in the impurity marker mixture for routine QC batch release of posaconazole API and drug product. The standard can be provided with traceability to USP or EP monographs, satisfying regulatory expectations for ANDA submissions [3].

Forced Degradation Study Design and Degradation Pathway Elucidation

Apply the N,N‑dioxide reference to confirm the oxidative degradation pathway of the piperazine ring. The 2.1% formation under oxidative stress (vs. 25.3% mono‑oxide) provides quantitative input for kinetic modeling and shelf‑life prediction [1].

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